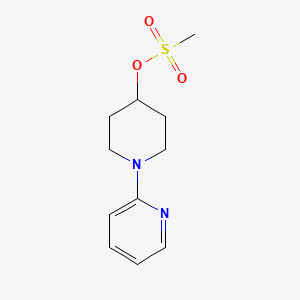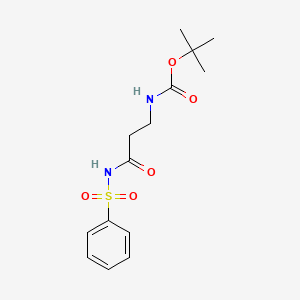
2-Chloro-5-hydrazinopyridine hydrochloride
Descripción general
Descripción
2-Chloro-5-hydrazinopyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydrazinopyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C . The specific conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydrazinopyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include substituted pyridines, hydrazine derivatives, and pyridyl derivatives. These products have various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
2-Chloro-5-hydrazinopyridine hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydrazinopyridine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group in the molecule is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecular structures with biological activity . The compound can inhibit specific enzymes or interfere with cellular processes, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-5-hydrazinopyridine hydrochloride include:
- 2-Hydrazinopyridine
- 5-Chloro-2-hydrazinopyridine
- 2-Chloro-5-hydroxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C5H7Cl2N3 |
|---|---|
Peso molecular |
180.03 g/mol |
Nombre IUPAC |
(6-chloropyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H |
Clave InChI |
RAHQINWMWXFOIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1NN)Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)
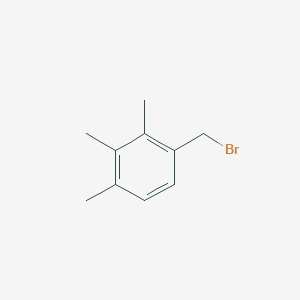
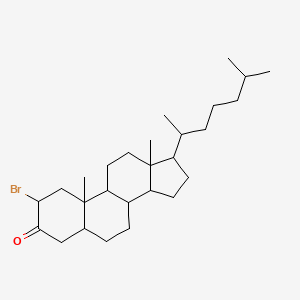
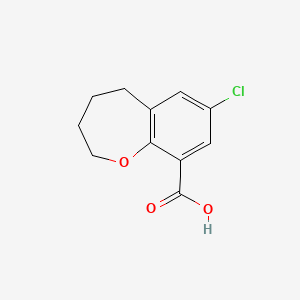
![2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine](/img/structure/B8377765.png)
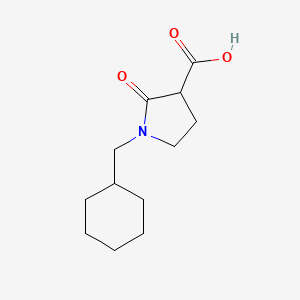
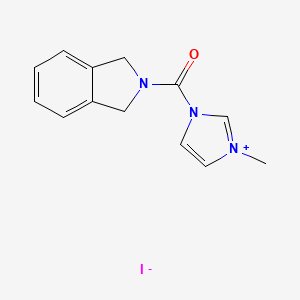

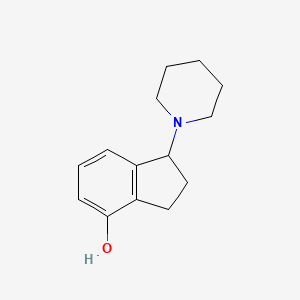
![(5R,6S)-6-amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one](/img/structure/B8377817.png)
